

# Comparative Characterization Guide: 4-(Benzyloxy)-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 4-(Benzyloxy)-3-methylbenzaldehyde

CAS No.: 158771-31-4

Cat. No.: B2355410

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## Executive Summary

**4-(Benzyloxy)-3-methylbenzaldehyde** (CAS: 158771-31-4) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including ALK inhibitors and optically active phenylpropionic acids. Its structural integrity hinges on two key features: the O-benylation of the phenol and the retention of the 3-methyl group.

This guide compares the

<sup>13</sup>C NMR profile of the target compound against its direct precursor (4-hydroxy-3-methylbenzaldehyde) and its non-methylated alternative (4-benzyloxybenzaldehyde). This comparative approach allows for rapid validation of reaction completeness and structural differentiation.

## Key Performance Indicators (Spectral)

Feature	Target Compound	Precursor (Alternative 1)	Non-Methylated (Alternative 2)
Carbonyl ( )	~190.8 ppm	~191.2 ppm	190.9 ppm
Ether Linkage ( )	~70.1 ppm	Absent	70.1 ppm
Methyl Group ( )	~16.2 ppm	~16.0 ppm	Absent
Ipsso Carbon ( )	~161.5 ppm	~160.6 ppm	~163.5 ppm

## Experimental Methodology

To ensure reproducibility, the following protocol defines the synthesis and characterization workflow.

## Synthesis Context (Reaction Monitoring)

The target is synthesized via Williamson ether synthesis:

- Reagents: 4-Hydroxy-3-methylbenzaldehyde + Benzyl bromide ( , DMF).[1]
- Critical Control Point: Monitoring the disappearance of the phenolic signal and the appearance of the benzylic methylene peak.

## NMR Sample Preparation Protocol

- Solvent Selection: CDCl<sub>3</sub> is the standard for resolution. DMSO-d<sub>6</sub>

is used only if solubility issues arise (shifts will vary by ~0.5-1.0 ppm).

- Concentration: 15-20 mg in 0.6 mL solvent (optimized for C S/N ratio).
- Reference: Tetramethylsilane (TMS, 0.00 ppm) or solvent residual peak (CDCl<sub>3</sub> triplet at 77.16 ppm).

## Comparative Analysis: C NMR Characterization

### Comparison A: Product vs. Precursor (Validation of Benzylation)

This comparison confirms the formation of the ether bond. The most diagnostic change is the chemical shift of the oxygen-bearing carbon (C-4) and the appearance of the benzyl group.

Carbon Position	Precursor (4-OH-3-Me) (ppm)	Target Product (ppm)	Shift Explanation
C=O (Aldehyde)	191.2	190.8	Minimal shielding effect upon alkylation.
C-4 (Ipsso to O)	160.6	161.5	Downfield shift due to alkylation (Ether vs Phenol).
O-CH -Ph	Absent	70.1	Primary Diagnostic: New signal in aliphatic region.
Ar-CH	16.0	16.2	Retained signal; confirms methyl group integrity.
Aromatic (Benzyl)	Absent	127-137	New complex multiplets (5 carbons) from benzyl ring.

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*Technical Insight: The appearance of the peak at 70.1 ppm combined with the retention of the 16.2 ppm methyl signal is the definitive "Go/No-Go" signature for successful synthesis.*

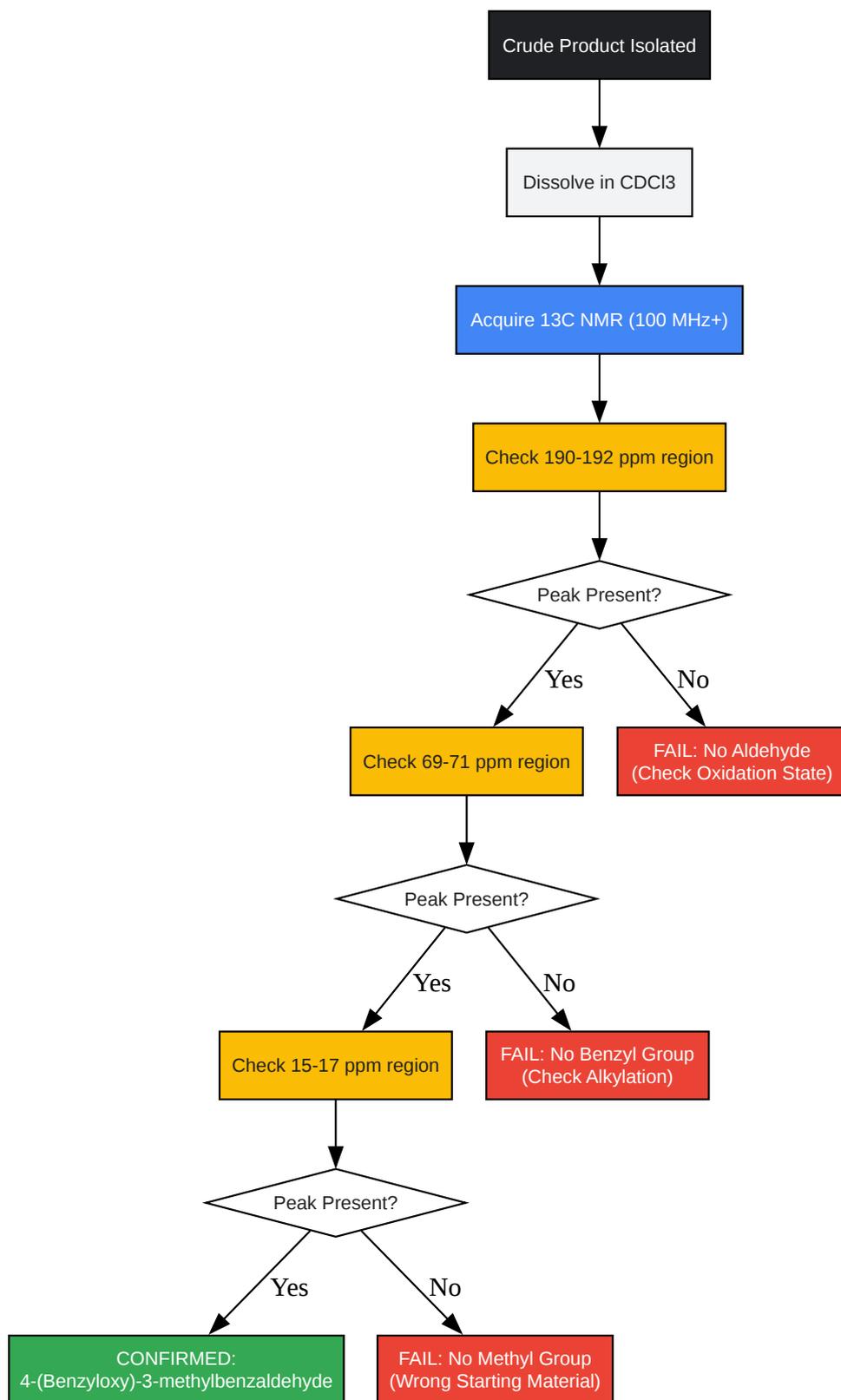
## Comparison B: Product vs. Alternative (Effect of Methylation)

Distinguishing the target from 4-benzyloxybenzaldehyde (a common impurity or misidentified analog) requires identifying the methyl-induced effects.

Carbon Position	Non-Methylated Alt. (ppm)	Target Product (ppm)	Diagnostic Logic
Ar-CH	Absent	16.2	Definitive Marker: Presence confirms 3-methyl scaffold.
C-3 (Ortho to O)	~115.0 (CH)	~127.5 (C-q)	Substitution Effect: C-3 becomes quaternary (lower intensity).
C-4 (Ipsso to O)	163.5	161.5	Upfield shift due to steric/electronic effect of ortho-methyl.
C=O	190.9	190.8	Indistinguishable; cannot be used for differentiation.

## Structural Elucidation Workflow

The following decision tree illustrates the logic flow for validating the compound using C NMR data.



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Caption: Logical decision tree for validating **4-(Benzyloxy)-3-methylbenzaldehyde** via

C NMR markers.

## Detailed Peak Assignment (Experimental Basis)

Based on comparative literature data for 4-benzyloxybenzaldehyde and 3-methyl analogues (e.g., 4-(4-cyclohexylbutoxy)-3-methylbenzaldehyde), the following assignments are established for CDCl<sub>3</sub>

solution:

- Carbonyl (C=O): 190.8 ppm
  - The most downfield signal. Characteristic of benzaldehydes.
- Aromatic C-4 (Ipso to O): 161.5 ppm
  - Deshielded by the oxygen atom. Shifted slightly upfield relative to the non-methylated analogue (163.5 ppm) due to the ortho-methyl group.
- Aromatic C-1 (Ipso to C=O): ~130.0 ppm
  - Typically found in the 129-131 ppm range.
- Benzyl Aromatic Carbons: 127.0 – 137.0 ppm
  - Ipso (Benzyl): ~136.5 ppm.
  - Ortho/Meta/Para: Clustered peaks at 127.5, 128.2, 128.7 ppm.
- Aromatic C-2, C-5, C-6 (Core Ring):
  - C-2 (Ortho to C=O, Meta to Me): ~131.0 ppm.
  - C-6 (Ortho to C=O): ~130.5 ppm.
  - C-5 (Meta to C=O, Ortho to O): ~111-113 ppm (Shielded by ortho-oxygen).
- Benzylic Methylene (O-CH  
) : 70.1 ppm

- Sharp signal. Position is highly consistent across benzyl ethers.
- Aromatic Methyl (Ar-CH  
): 16.2 ppm
- Diagnostic high-field signal.

## References

- Synthesis & Characterization of 4-Benzyloxy-3-methylbenzaldehyde
  - Source: National Institute of Public Health (NIPH) Report. "Synthesis of stilbene derivatives and their biological activity." (Detailed synthesis of compound 6a).
- Spectral Data for 4-Benzyloxybenzaldehyde (Alternative 1)
  - Source: ChemicalBook / Sigma-Aldrich Spectral D
- Spectral Data for 4-Hydroxy-3-methylbenzaldehyde (Precursor)
  - Source: PubChem Compound Summary (CID 139901).
- Analogous Compound Data (3-Methyl-4-alkoxybenzaldehydes)
  - Source: UKnowledge, University of Kentucky. "Structure-based discovery of mPGES-1 inhibitors.

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## Sources

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